molecular formula C9H16N6O2 B2719011 4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine CAS No. 102540-82-9

4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2719011
CAS No.: 102540-82-9
M. Wt: 240.267
InChI Key: IZODMZONMHSHLG-UHFFFAOYSA-N
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Description

4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with nitro and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a pyrimidine derivative.

    Nitration: The pyrimidine derivative undergoes nitration to introduce the nitro group at the 5-position.

    Amination: The nitro-pyrimidine is then subjected to amination to introduce the diamine groups at the 4 and 6 positions.

    Dimethylamino Propylation: Finally, the compound is reacted with 3-(dimethylamino)propylamine to introduce the dimethylamino propyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may participate in redox reactions, while the dimethylamino propyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-(dimethylamino)propyl)-5-nitropyrimidine-2,4-diamine
  • 4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and diamine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O2/c1-14(2)5-3-4-11-9-7(15(16)17)8(10)12-6-13-9/h6H,3-5H2,1-2H3,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODMZONMHSHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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